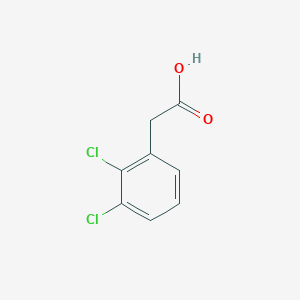

2,3-Dichlorophenylacetic acid

説明

Synthesis Analysis

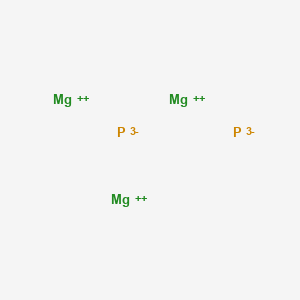

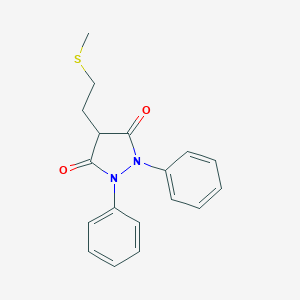

The synthesis of 2,3-Dichlorophenylacetic acid derivatives involves reacting the ligand acid with di- or tri-organotin compounds in the presence of triethylamine. This process results in bioactive organotin(IV) derivatives, as demonstrated in the synthesis and structural investigation of organotin(IV) derivatives with 3,4-dichlorophenylacetic acid (Saeed & Rauf, 2010). Another relevant method includes the carbonylation of 2,4-dichlorobenzyl chloride to synthesize 2,4-Dichlorophenylacetic acid with high yield, highlighting a novel means to prepare phenylacetic acid derivatives (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds such as 2-chloro-3-phenylbenzoic acid reveals a carbonylation reaction mechanism and steric interactions influencing the molecule's structure. X-ray crystallography confirms these structures, showing distorted trigonal-bipyramidal geometry around the tin atoms in organotin(IV) derivatives (Boyarskiy et al., 2009).

Chemical Reactions and Properties

2,4-Dichlorophenoxyacetic acid's (2,4-D) degradation mechanisms have been thoroughly studied, showing that nano-Fe2O3 activated peroxymonosulfate and other catalytic processes efficiently degrade 2,4-D in aquatic environments, thus reducing its toxic impact. These studies reveal the importance of acidic conditions and the catalytic activity of nanoparticles in environmental remediation processes (Jaafarzadeh et al., 2017).

Physical Properties Analysis

The physical properties, such as thermal stability and crystalline structure, of dichlorophenylacetic acid salts with amines, offer insight into the material's stability and potential applications in various fields. The characterization of these salts reveals how intermolecular hydrogen bonds influence the material's thermal behavior and stability (Tchibouanga & Jacobs, 2023).

Chemical Properties Analysis

2,4-Dichlorophenoxyacetic acid's role as a herbicide is well-documented, showcasing its mechanism of action at the molecular level. It mimics natural auxin, leading to abnormal growth and plant death in dicots. This insight into its mode of action provides a basis for understanding its environmental and agricultural implications (Song, 2014).

科学的研究の応用

1. Environmental Impact and Toxicity Analysis

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide in agricultural and urban activities. Its environmental impact and toxicity have been a subject of extensive research. Studies have focused on its toxicological and mutagenic properties, with significant advances in understanding its effects on gene expression and potential occupational risks (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Phytoremediation Enhancement

Research on using bacterial endophytes to enhance phytoremediation of 2,4-D has been explored. These endophytes can degrade 2,4-D, thus reducing its accumulation in plant tissues and aiding in the removal of the herbicide from contaminated soil and groundwater (Germaine et al., 2006).

3. Strategies for Removing 2,4-D from Water

Various strategies for removing 2,4-D from contaminated water sources have been developed, reflecting its potential toxicity and contamination risks. These methods are focused on developing more efficient techniques for complete removal from contaminated sites, considering the herbicide's resistance to conventional degradation processes (EvyAliceAbigail et al., 2017).

4. Molecular Action Mode

The molecular action mode of 2,4-D as an herbicide has been extensively studied. It functions by mimicking natural auxin at the molecular level, leading to abnormal growth, senescence, and plant death in dicots. Advances in understanding auxin receptors and transport carriers have provided deeper insights into 2,4-D's herbicidal action (Song, 2014).

5. Metabolism and Biotransformation

The metabolism and biotransformation of 2,4-D in human liver, particularly involving cytochrome P450 3A4, have been studied. This research has implications for understanding the herbicide's environmental impact and potential health risks (Mehmood et al., 1996).

6. Synthesis Methods

Improved methods for synthesizing 2,4-Dichlorophenylacetic acid have been developed, enhancing production rates and reducing experimental conditions. This is crucial for industrial and agricultural applications (Li et al., 2019).

7. Photocatalytic Degradation

Research into the photocatalytic degradation of 2,4-D using various nanomaterials under UV irradiation has been conducted. This is significant for addressing the environmental impact of the herbicide (Lima et al., 2020).

8. Electrochemical Degradation

The electrocatalytic degradation of 2,4-D has been evaluated using different anode electrodes. This research is vital for developing wastewater treatment technologies capable of handling resistant pollutants like 2,4-D (Dargahi et al., 2019).

Safety and Hazards

2,3-Dichlorophenylacetic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

2-(2,3-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMXEUIQZOQESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144936 | |

| Record name | 2,3-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorophenylacetic acid | |

CAS RN |

10236-60-9 | |

| Record name | Benzeneacetic acid, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dichlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

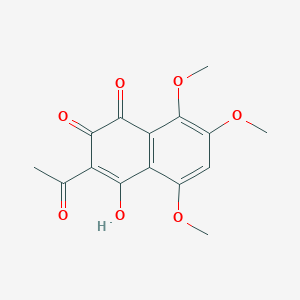

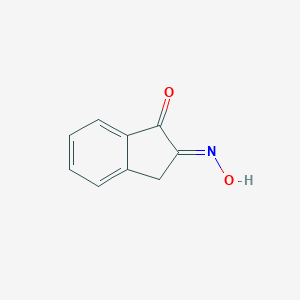

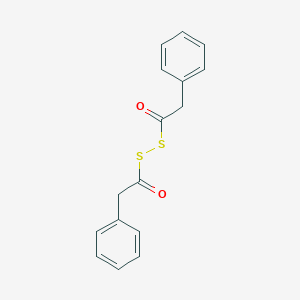

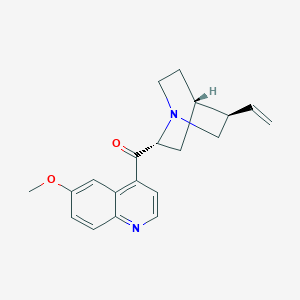

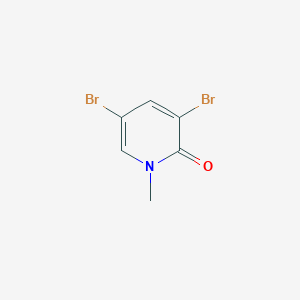

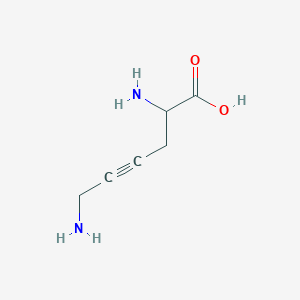

Feasible Synthetic Routes

Q & A

Q1: What is unique about the crystal structure formed between 2,3-Dichlorophenylacetic acid and trans-N,N′-Dibenzyldiaminocyclohexane?

A1: The crystal structure formed between 2,3-Dichlorophenylacetic acid (AH) and trans-N,N′-Dibenzyldiaminocyclohexane (B) exhibits an unusual stoichiometry. Instead of a simple salt or cocrystal, it forms a hybrid salt-cocrystal with the composition [H2B2+; 2A− and 2AH]. [] This unexpected structure suggests a complex interplay of intermolecular interactions. Interestingly, each crystal of this compound is enantiomerically pure, containing either the RR or SS isomer of the H2B2+ cation. []

Q2: Can you elaborate on the significance of the preferential crystallization observed with this hybrid salt-cocrystal?

A2: Preferential crystallization experiments (AS3PC) conducted in methanol and THF revealed a fascinating phenomenon. Entrainment in methanol resulted in unexpectedly high final enantiomeric excesses exceeding 20%. [] This observation suggests that the crystal growth mechanism might involve the incorporation of pre-formed building blocks composed of [H2B2+; 2A− and 2AH] units or a reconstruction occurring at specific crystal interfaces, rather than a conventional layer-by-layer growth. [] This finding provides valuable insights into crystal engineering and chiral resolution techniques.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。